Lipophilicity (XLogP) Elevation
The computed partition coefficient (XLogP3-AA) for (2S,4S)-4-methyloxane-2-carboxylic acid is 1.0, compared with a reported LogP of 0.19 for tetrahydropyran-2-carboxylic acid [1]. This ~0.8 log-unit increase reflects the hydrophobic contribution of the 4-methyl substituent and translates to an approximately 6.3-fold higher predicted octanol–water partition coefficient, which can be decisive when optimizing for passive membrane permeability or blood–brain barrier penetration in CNS drug discovery programs .
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 (computed) |
| Comparator Or Baseline | Tetrahydropyran-2-carboxylic acid; LogP = 0.19 (ACD/Lab) |
| Quantified Difference | ΔLogP ≈ +0.81 (≈ 6.3-fold increase in P) |
| Conditions | Computational prediction (PubChem XLogP3, 2019.06.18 release); comparator LogP from LookChem ACD/Lab data |
Why This Matters
A log-unit difference of 0.8 can shift a compound across critical ADME thresholds; this makes the methylated analog a preferred choice when increased lipophilicity is required without altering the core scaffold.
- [1] PubChem CID 94854818, Computed Properties, XLogP3-AA = 1.0. View Source
